1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes two 3,4-dimethylphenyl groups and an ethoxy group attached to a pyrazoloquinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. This can be achieved through the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the hydroxyl group on the pyrazoloquinoline core reacts with ethyl iodide in the presence of a base such as potassium carbonate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography or crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted pyrazoloquinoline derivatives.
Scientific Research Applications
1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline: Similar structure but with a methoxy group instead of an ethoxy group.
1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-b]quinoline: Similar structure but with a different pyrazoloquinoline core.
Uniqueness
1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1,3-bis(3,4-dimethylphenyl)-8-ethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-6-32-23-11-12-26-24(15-23)28-25(16-29-26)27(21-9-7-17(2)19(4)13-21)30-31(28)22-10-8-18(3)20(5)14-22/h7-16H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMZLHGQBQISOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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